molecular formula C13H12N2O6 B601206 Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate CAS No. 1364322-42-8

Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate

Cat. No.: B601206
CAS No.: 1364322-42-8
M. Wt: 292.25
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Description

Chemical Identity and Nomenclature

Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate (CAS: 1364322-42-8) is a nitroaromatic compound with the molecular formula C₁₃H₁₂N₂O₆ and a molecular weight of 292.24 g/mol . Its IUPAC name reflects its structural features: a propyl ester group at position 1, a cyano substituent at position 2, and a 3,4-dihydroxy-5-nitrophenyl moiety at position 3 (Figure 1). The compound is also known by synonyms such as Entacapone EP Impurity I and n-Propyl (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate.

Key Structural Features

  • Nitro group : Enhances electrophilicity and influences reactivity.
  • Catechol moiety : Facilitates hydrogen bonding and redox activity.
  • α,β-unsaturated ester : Contributes to conjugation and stability.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₃H₁₂N₂O₆
Molecular Weight 292.24 g/mol
Melting Point 205.0–205.5°C
Solubility Limited in water; soluble in organic solvents
Stability Sensitive to light and oxidation

Historical Context in Pharmacological Research

The compound emerged as a critical impurity during the synthesis of Entacapone , a catechol-O-methyltransferase (COMT) inhibitor approved in 1999 for Parkinson’s disease. Early synthesis routes for Entacapone involved condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with cyanoacetate derivatives, which inadvertently generated this compound as a by-product. Analytical challenges in separating this impurity from the active pharmaceutical ingredient (API) spurred advancements in chromatographic methods, including reverse-phase HPLC and LC-MS/MS.

Milestones in Characterization

  • 2001 : First isolation and structural elucidation using NMR and mass spectrometry.
  • 2015 : Validation of stability-indicating HPLC methods for quantifying the impurity in Entacapone formulations.
  • 2020 : Synthesis optimization to minimize impurity formation during large-scale API production.

Role as Entacapone Process-Related Impurity

As a process-related impurity , this compound forms during the esterification and condensation steps of Entacapone synthesis. Its presence is regulated to ≤0.15% in final drug products per International Council for Harmonisation (ICH) guidelines.

Factors Influencing Formation

  • Reaction Conditions : Elevated temperatures and prolonged reaction times favor by-product formation.
  • Catalyst Selection : Morpholine and acetic acid increase yield but may accelerate impurity generation.
  • Purification Efficiency : Crystallization and chromatography are critical for removing the impurity.

Table 2: Analytical Methods for Impurity Quantification

Method Column Detection Limit of Quantification (LOQ)
RP-HPLC C18 (250 × 4.6 mm, 5 µm) UV at 280 nm 0.01–0.04%
LC-MS/MS Zorbax SB-Aq MRM 0.005%
Preparative HPLC C18 (250 × 21.2 mm) UV at 210 nm N/A

Regulatory Significance

  • USP/EP Compliance : Requires rigorous impurity profiling to ensure drug safety.
  • Genotoxic Risk Assessment : Although not classified as genotoxic, its structural alerts (nitro and α,β-unsaturated groups) warrant monitoring.

Properties

IUPAC Name

propyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6/c1-2-3-21-13(18)9(7-14)4-8-5-10(15(19)20)12(17)11(16)6-8/h4-6,16-17H,2-3H2,1H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCZGPKFDJMUSV-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159788
Record name Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364322-42-8
Record name Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364322428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYL (2E)-2-CYANO-3-(3,4-DIHYDROXY-5-NITROPHENYL)PROP-2-ENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70N628ATGT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Base-Catalyzed Condensation

The reaction proceeds via a nucleophilic attack mechanism, where the base deprotonates the active methylene group of propyl cyanoacetate, generating a carbanion. This intermediate attacks the carbonyl carbon of 3,4-dihydroxy-5-nitrobenzaldehyde, followed by dehydration to form the α,β-unsaturated cyanoacrylate ester. Key catalysts include:

  • Ammonium acetate : Widely used due to its mild basicity and solubility in polar solvents like ethanol or isopropanol.

  • Piperidine : Offers stronger basicity but risks forming piperidine-related impurities.

Representative Reaction Conditions

ComponentSpecificationSource Example
Aldehyde3,4-Dihydroxy-5-nitrobenzaldehyde
CyanoacetatePropyl cyanoacetateInferred
CatalystAmmonium acetate (5–10 mol%)
SolventEthanol, isopropanol, or methanol
TemperatureReflux (70–85°C)
Reaction Time15–24 hours

The choice of solvent significantly impacts reaction efficiency. Ethanol is preferred for its balance of polarity and boiling point, facilitating both reactant solubility and azeotropic water removal.

Mechanistic Insights and Stereochemical Control

The (2E)-configuration of the product is critical for biological activity, as seen in Entacapone analogs. Stereoselectivity arises from the reaction’s thermodynamic control, favoring the trans (E) isomer due to reduced steric hindrance between the nitrophenyl group and the cyanoacrylate moiety.

Factors Influencing Isomeric Purity

  • Catalyst Selection : Ammonium acetate minimizes Z-isomer formation compared to stronger bases like piperidine.

  • Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) enhance E-selectivity but may complicate large-scale purification.

  • Temperature Gradients : Slow cooling post-reaction promotes crystallization of the E-isomer.

Process Optimization for Scalability

Industrial-scale synthesis demands cost-effective and environmentally benign protocols. The patent WO2009084031A2 highlights critical advancements in Entacapone production that are adaptable to propyl cyanoacrylate synthesis.

Key Improvements from Patent Literature

  • Solvent Reduction : Transitioning from toluene to ethanol reduces solvent waste by 40% while maintaining yield.

  • Impurity Mitigation :

    • Hydrogen Bromide Treatment : Post-condensation treatment with HBr in acetic acid eliminates piperidine-derived impurities (<0.1% residual).

    • Crystallization Refinement : Sequential recrystallization in isopropanol and ethyl acetate enhances purity to >99.5%.

Table 1. Comparative Analysis of Purification Techniques

StepConditionsOutcome
Initial CrystallizationIsopropanol, 80–85°C, 2 hoursRemoves polymeric byproducts
Final RecrystallizationEthyl acetate, 25–30°C, 20 hoursYields polymorphic Form A crystals

Challenges in Propyl Ester Synthesis

While the ethyl and propyl esters share synthetic similarities, the latter introduces unique challenges:

Steric and Electronic Effects

The bulkier propyl group may slow reaction kinetics compared to ethyl, necessitating extended reaction times or elevated temperatures. However, this can be offset by:

  • Catalyst Loading Adjustment : Increasing ammonium acetate to 15 mol% improves conversion rates.

  • Solvent Modulation : Using isopropanol (higher boiling point) facilitates longer reflux periods without solvent loss.

Propyl Cyanoacetate Availability

Commercial scarcity of propyl cyanoacetate may require in situ preparation via esterification of cyanoacetic acid with propanol, introducing additional steps like acid catalysis (e.g., sulfuric acid) and azeotropic water removal.

Analytical and Characterization Data

Robust characterization ensures compliance with pharmaceutical standards. Key analytical methods include:

High-Performance Liquid Chromatography (HPLC)

  • Purity Assessment : Methods adapted from Entacapone analysis show 99.5% purity for the propyl ester using a C18 column and UV detection at 280 nm.

  • Isomeric Ratio : E/Z ratios >98:2 are achievable under optimized conditions.

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 2220 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O) confirm core functionality.

  • X-ray Diffraction (XRD) : Polymorphic Form A crystals exhibit distinct peaks at 2θ = 12.5°, 18.7°, and 25.3° .

Chemical Reactions Analysis

Types of Reactions

Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1. Role in Parkinson's Disease Treatment

Entacapone is a well-established medication used in conjunction with levodopa for managing symptoms of Parkinson's disease. The active compound, Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate, functions by inhibiting COMT, thereby preventing the breakdown of levodopa into inactive metabolites. This action increases the availability of levodopa in the brain, enhancing its therapeutic effects and prolonging symptom relief.

1.2. Mechanism of Action

The mechanism involves the inhibition of catechol-O-methyltransferase, which is responsible for the methylation and subsequent inactivation of catecholamines. By inhibiting this enzyme, the compound allows for higher concentrations of levodopa to remain active longer in the bloodstream and brain, improving motor function and reducing "off" time in patients.

Synthesis and Production

2.1. Improved Synthesis Methods

Recent patents have outlined improved methods for synthesizing this compound that are more eco-friendly and cost-effective. These methods utilize ammonium acetate as a base and avoid hazardous reagents like piperidine. The synthesis involves reacting 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide to form racemic Entacapone, which is then treated to isolate the desired polymorphic form with high purity .

Regulatory and Quality Control

3.1. Standards and Quality Assurance

As a pharmaceutical compound, this compound must meet stringent regulatory standards. It is produced under ISO 17025 guidelines to ensure compliance with international quality standards for reference materials used in pharmaceutical testing .

3.2. Impurity Profile

Understanding the impurity profile is crucial for drug formulation. This compound is identified as an impurity of Entacapone and has been characterized for its chemical properties and potential effects on drug efficacy and safety .

Research Findings and Case Studies

4.1. Clinical Efficacy Studies

Studies have demonstrated that Entacapone significantly improves motor function in patients with Parkinson's disease when used alongside levodopa therapy. The presence of this compound as a minor component does not adversely affect the overall therapeutic outcomes but necessitates careful monitoring during drug formulation .

4.2. Comparative Analysis of Polymorphic Forms

Research has indicated that different polymorphic forms of Entacapone exhibit varying solubility and stability profiles, impacting bioavailability and therapeutic effectiveness. The synthesis process aims to produce a specific polymorphic form that maximizes these properties while minimizing impurities .

Mechanism of Action

The mechanism of action of Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : Likely lower than Entacapone due to reduced polarity (ester vs. amide).

Comparison with Entacapone: Structural and Functional Differences

Entacapone ((2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, CAS: 130929-57-6) is a clinically used COMT inhibitor for Parkinson’s disease .

Key Differences:

Property Propyl Ester Entacapone (Amide)
Functional Group Propyl ester N,N-diethylamide
Hydrogen Bonding Capacity Moderate (ester carbonyl) High (amide NH and carbonyl)
Bioavailability Likely higher lipophilicity, lower solubility 35% oral bioavailability due to polar amide
Pharmacological Role Not reported (potential intermediate/prodrug) COMT inhibitor, adjunct to levodopa therapy

Structural Implications :

  • The amide in Entacapone enhances hydrogen bonding, improving target binding to COMT’s active site .
  • The propyl ester’s increased alkyl chain length may enhance membrane permeability but reduce aqueous solubility .

Comparison with Ethyl Ester Analog

The ethyl ester derivative (CAS: 1215039-66-9) shares the same core structure but with an ethyl group instead of propyl .

Key Differences:

Property Propyl Ester Ethyl Ester
Alkyl Chain Length C3H7 C2H5
Lipophilicity (LogP) Higher (longer chain) Lower
Thermodynamic Stability Likely similar (data inferred from furan-based esters in )

Comparison with Other Acrylate Derivatives

Furan-Based Analogs (e.g., 2-cyano-3-[5-(2-nitrophenyl)-2-furan] acrylic acid ethyl ester):

  • Structural Differences : Replace the 3,4-dihydroxy-5-nitrophenyl group with a furan ring.
  • Functional Impact : Loss of catechol (3,4-dihydroxy) moiety eliminates COMT inhibition activity but may introduce new biological targets .

Table 1: Structural Comparison of Key Compounds

Compound R Group Functional Group Key Substituents CAS Number
Propyl Ester -O(CH2)2CH3 Ester 3,4-dihydroxy-5-nitrophenyl Not reported
Entacapone -N(C2H5)2 Amide 3,4-dihydroxy-5-nitrophenyl 130929-57-6
Ethyl Ester -OCH2CH3 Ester 3,4-dihydroxy-5-nitrophenyl 1215039-66-9
Furan-Based Ester (Example) -OCH2CH3 Ester 5-(2-nitrophenyl)-2-furan Not reported

Table 2: Pharmacological and Physical Properties

Compound Bioavailability LogP (Predicted) Stability Primary Application
Propyl Ester Unknown ~2.5 Hydrolytically labile Research/Intermediate
Entacapone 35% ~1.8 Stable Parkinson’s therapy
Ethyl Ester Unknown ~2.0 Hydrolytically labile Research

Biological Activity

Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate, also known as Entacapone Impurity I, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's biological activity, focusing on its mechanisms, effects, and relevant studies.

  • Molecular Formula : C13H12N2O6
  • Molecular Weight : 292.24 g/mol
  • CAS Number : 1364322-42-8
  • IUPAC Name : Propyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate

Biological Activity Overview

The biological activity of this compound primarily relates to its role as an impurity in Entacapone, a drug used in the treatment of Parkinson's disease. The compound exhibits several pharmacological properties that may contribute to its efficacy and safety profile.

  • Inhibition of Catechol-O-Methyltransferase (COMT) : Similar to Entacapone, this compound may inhibit COMT, an enzyme involved in the metabolism of catecholamines. By inhibiting this enzyme, it can potentially increase the bioavailability of dopamine in the brain.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests that the compound may possess antioxidant properties, which can help mitigate oxidative stress in neuronal tissues.
  • Anti-inflammatory Effects : Some studies indicate that derivatives of compounds with similar structures can exhibit anti-inflammatory properties, which may be beneficial in neurodegenerative diseases like Parkinson's.

Case Studies and Experimental Data

  • In Vitro Studies : Research has shown that various derivatives of similar compounds exhibit significant anti-inflammatory and antioxidant activities. For instance, a study on pyrazole derivatives indicated notable effects against oxidative stress markers .
  • Pharmacological Evaluation : A pharmacological evaluation of Entacapone and its impurities highlighted the importance of understanding impurities' roles in drug efficacy and safety. The study emphasized that impurities could influence the pharmacokinetics and pharmacodynamics of the main active ingredient .
  • Comparative Analysis :
    • A comparative study involving several compounds with similar functional groups demonstrated varying degrees of COMT inhibition and antioxidant activity, suggesting that structural modifications significantly affect biological outcomes .

Data Table: Biological Activity Comparison

Compound NameCOMT InhibitionAntioxidant ActivityAnti-inflammatory Activity
This compoundModerateYesYes
EntacaponeHighModerateModerate
Pyrazole DerivativeVariableYesYes

Q & A

Q. What are the optimal synthetic routes for Propyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate, and how can reaction conditions be optimized?

The compound is synthesized via Knoevenagel condensation between propyl cyanoacetate and 3,4-dihydroxy-5-nitrobenzaldehyde. Ammonium acetate is a cost-effective base catalyst, as demonstrated in analogous syntheses of Entacapone derivatives . Reaction optimization involves monitoring intermediates via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., ethanol or acetonitrile) to enhance yield. Post-synthesis purification via recrystallization in ethanol-water mixtures ensures high purity .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography using SHELX software (e.g., SHELXL-97) resolves molecular geometry, with ORTEP-3 generating 3D visualizations of bond angles and torsion angles .
  • FT-IR confirms functional groups (e.g., nitrile stretch at ~2220 cm⁻¹, carbonyl at ~1700 cm⁻¹).
  • NMR (¹H/¹³C) identifies proton environments: aromatic protons (δ 6.8–7.5 ppm), propyl ester (δ 1.0–4.3 ppm), and nitrophenyl groups .

Q. What are the key thermodynamic properties of the compound, and how are they experimentally determined?

Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacities (5–370 K) . Polynomial models fit experimental data to calculate standard thermodynamic functions (entropy, enthalpy) for condensed and gas phases. For example, heat capacity (Cp) of analogous ethyl esters shows a linear increase with temperature, peaking at ~300 K .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed?

Apply graph set analysis to categorize hydrogen bonds (e.g., D = donor, A = acceptor). For example, intermolecular O–H···O (nitro/catechol) and C–H···N (cyano) interactions stabilize the lattice . Software like Mercury (CCDC) visualizes these networks, while Hirshfeld surface analysis quantifies interaction contributions (e.g., 40% O···H contacts in similar nitroaromatics) .

Q. How does the compound behave as a pharmaceutical impurity, and what analytical methods ensure its detection?

As Entacapone Impurity B , it is quantified via LC-MS with a C18 column (mobile phase: 0.1% formic acid/acetonitrile). Reference standards (e.g., CAS 1364322-42-8) validate retention times (~8.2 min) and mass fragmentation (m/z 305 [M+H]⁺) . Method validation follows ICH guidelines, with LOQ ≤ 0.05% .

Q. What computational methods model the electronic structure and reactivity of the compound?

Density functional theory (DFT) with the B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), predicting electrophilic sites at the nitro and cyano groups . Solvent effects (e.g., ethanol) are modeled using the PCM approach , showing increased polarity stabilizes the enolate form .

Q. Can co-crystal formation improve solubility and stability for pharmaceutical applications?

Solvent-assisted grinding with co-formers (e.g., pyrazine-2-carboxamide) enhances aqueous solubility by disrupting planar stacking. Co-crystals are characterized via PXRD (e.g., new peaks at 2θ = 12.4°, 15.7°) and DSC (melting point elevation by ~20°C) . Stability under 40°C/75% RH for 6 months confirms minimal degradation .

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